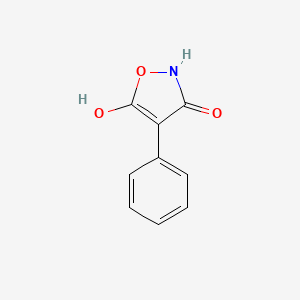

4-Phenylisoxazole-3,5-diol

Beschreibung

Contextualization of Isoxazole (B147169) Scaffolds in Modern Chemical Research

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are considered privileged scaffolds in drug discovery. ajrconline.orgrsc.orgrsc.org Their presence in numerous natural products and synthetic compounds with a wide range of biological activities underscores their importance. ajrconline.orgmdpi.com The isoxazole core is a key component in a variety of commercially available drugs, demonstrating its therapeutic relevance. nih.govresearchgate.net These include antibiotics like sulfamethoxazole (B1682508) and oxacillin, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide. rsc.orgnih.gov

The versatility of the isoxazole ring stems from its electronic properties and its ability to act as a bioisostere for other functional groups, such as amides and esters, thereby improving pharmacokinetic properties of drug candidates. beilstein-journals.org Researchers continue to explore isoxazole derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govbenthamdirect.comrsc.org The development of novel synthetic methodologies has further expanded the chemical space accessible to medicinal chemists, allowing for the creation of diverse and complex isoxazole-based molecules. rsc.orgrsc.org

Rationale for Investigating 4-Phenylisoxazole-3,5-diol within Heterocyclic Compound Research

The investigation of this compound is driven by its unique structural features, which suggest potential for novel chemical transformations and biological activities. The presence of a phenyl group at the 4-position and hydroxyl groups at the 3- and 5-positions creates a molecule with a distinct combination of steric and electronic properties.

One of the most significant aspects of 3,5-dihydroxyisoxazoles is their potential for tautomerism. The diol form can exist in equilibrium with its keto-enol tautomers, such as 5-hydroxy-4-phenyl-1,2-oxazol-3(2H)-one. aksci.com This tautomeric behavior is crucial as it can influence the compound's reactivity, stability, and interactions with biological targets. The hydroxyl groups also provide sites for further functionalization, allowing this compound to serve as a valuable building block in the synthesis of more complex heterocyclic systems.

The phenyl substituent can modulate the electronic and steric environment of the isoxazole ring, potentially influencing its biological activity. For instance, in other isoxazole series, the introduction of a phenyl group has been shown to enhance inhibitory activity against certain enzymes. The combination of the phenyl group and the diol functionality in this compound presents an opportunity to explore novel structure-activity relationships in the pursuit of new therapeutic agents.

Historical Development of Key Methodologies Relevant to Isoxazole Synthesis and Derivatization

The synthesis of the isoxazole ring has a rich history, with several key methodologies having been developed and refined over the years. One of the most classical and widely used methods is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). rsc.orgcdnsciencepub.comtandfonline.com This condensation reaction can, however, lead to mixtures of regioisomers, and controlling the reaction conditions, such as pH, is crucial to obtain the desired product. cdnsciencepub.comresearchgate.net

A significant advancement in isoxazole synthesis was the development of the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.orgmdpi.comcdnsciencepub.com This method, a cornerstone of "click chemistry," offers a high degree of regioselectivity and has become a powerful tool for the construction of a wide variety of substituted isoxazoles. rsc.org The in-situ generation of nitrile oxides from aldoximes or hydroximoyl chlorides has further enhanced the utility of this reaction. mdpi.comacs.org

More recent developments have focused on metal-catalyzed and green chemistry approaches to isoxazole synthesis. rsc.orgnih.gov Palladium- and copper-catalyzed reactions have enabled the efficient synthesis of highly substituted isoxazoles. bohrium.comnih.gov Furthermore, the use of environmentally benign solvents like water and energy sources such as microwave irradiation and sonication has made isoxazole synthesis more sustainable. rsc.orgniscpr.res.insemnan.ac.ir These advancements have not only improved the efficiency and scope of isoxazole synthesis but have also opened up new avenues for the creation of novel isoxazole derivatives. rsc.org

Overview of Research Trajectories in Substituted Phenylisoxazoles

Research on substituted phenylisoxazoles is a vibrant and evolving field, with several key trajectories aimed at the discovery of new therapeutic agents and functional materials. A major focus is on the synthesis and biological evaluation of novel phenylisoxazole derivatives as potential drug candidates. For example, polysubstituted phenylisoxazoles have been investigated for their antibacterial activity, with some derivatives showing potent effects against plant pathogens. researchgate.netnih.gov

Another significant area of research is the development of phenylisoxazole-based inhibitors of various enzymes. For instance, 4-phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), an important target in cancer and metabolic diseases. tandfonline.com Similarly, isoxazole derivatives bearing a phenyl group have been studied as modulators of AMPA receptors, which are involved in neurotransmission and are targets for the treatment of neurological disorders. mdpi.com

The synthetic utility of phenylisoxazoles as building blocks for more complex molecules is also an active area of investigation. The phenyl group can influence the reactivity and stability of the isoxazole ring, making these compounds valuable intermediates in organic synthesis. Furthermore, the ongoing development of new synthetic methods continues to expand the diversity of accessible phenylisoxazole structures, paving the way for the discovery of new compounds with unique properties and applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-4-phenyl-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7(9(12)13-10-8)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSGYVXNYROULF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ONC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylisoxazole 3,5 Diol and Its Analogues

Strategies for the Construction of the Isoxazole (B147169) Ring System

The assembly of the isoxazole ring is predominantly achieved through two principal retrosynthetic disconnections: the formation of the O-N bond and one C-C bond, or the formation of one C-O and one C-N bond. These approaches are realized through powerful synthetic strategies, most notably 1,3-dipolar cycloadditions and condensations involving hydroxylamine (B1172632).

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and a dipolarophile (such as an alkyne or alkene) stands as the most versatile and widely employed method for constructing the isoxazole ring. researchgate.netnih.gov This reaction is prized for its high degree of regioselectivity and its convergence, allowing for the rapid assembly of complex molecular architectures. edu.krd The reaction's efficiency and mild conditions have led to its description as a form of 'Click Chemistry'. nih.gov

Nitrile oxides are unstable, reactive intermediates that are typically generated in situ to prevent dimerization into furoxans. nuph.edu.ua Several methods are commonly used for their generation:

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a hydroximoyl chloride, synthesized from an aldoxime, is treated with a non-nucleophilic base like triethylamine (B128534) to eliminate HCl and form the nitrile oxide. nih.govnih.gov

Oxidation of Aldoximes: Direct oxidation of aldoximes offers a more direct route. Reagents such as bleach (sodium hypochlorite), tert-butyl hypochlorite, or chloramine-T can be used under mild conditions to generate nitrile oxides that are immediately trapped by a dipolarophile. mdpi.comelectronicsandbooks.comnih.gov For instance, stirring an aldoxime in a biphasic mixture of bleach and DCM can cleanly generate the nitrile oxide for cycloaddition. mdpi.com

Dehydration of Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides. This method is particularly useful for constructing carbocycle-fused isoxazoles through intramolecular cycloadditions. nih.gov

The regioselectivity of the cycloaddition is a key aspect, with the reaction of a nitrile oxide (RCNO) with a terminal alkyne (R'C≡CH) generally yielding the 3,5-disubstituted isoxazole as the major product. nih.govorganic-chemistry.org This selectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as dictated by frontier molecular orbital theory.

| Precursor | Reagent/Condition | Key Features | Reference |

|---|---|---|---|

| Hydroximoyl Chlorides | Base (e.g., Triethylamine) | Classical, widely used method. | nih.gov |

| Aldoximes | Oxidizing Agent (e.g., NaOCl, Chloramine-T) | Direct, often proceeds under mild conditions. | mdpi.comnih.gov |

| Primary Nitroalkanes | Dehydrating Agent (e.g., Phenyl isocyanate) | Useful for intramolecular cycloadditions. | nih.gov |

To synthesize 4-Phenylisoxazole-3,5-diol, the choice of dipolarophile is critical. While a simple alkyne leads to a standard isoxazole, incorporating the 3,5-diol functionality (or its keto-enol tautomers) requires a dipolarophile with appropriate oxygen-containing functional groups. The direct use of dipolarophiles leading to a diol is uncommon; more often, precursors that can be subsequently converted to hydroxyl groups are employed.

For instance, the cycloaddition with β-ketoesters, 1,3-diketones, or β-ketoamides can be utilized. nih.gov These compounds can act as alkyne surrogates. The reaction of a nitrile oxide with the enol form of a 1,3-dicarbonyl compound, followed by cyclization and elimination, can lead to the desired isoxazole framework with oxygen functionality at the 5-position. Synthesizing the 3,5-diol structure via this route would involve a phenylnitrile oxide reacting with a dipolarophile like ethyl acetoacetate (B1235776) or a similar β-keto ester, which provides the necessary carbonyl group for the eventual formation of the hydroxyl or keto group at C5.

The mechanism of the 1,3-dipolar cycloaddition has been a subject of detailed investigation. Two primary pathways are considered: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.govresearchgate.net

Concerted Pathway: For most nitrile oxide cycloadditions, the reaction is believed to proceed through a concerted, albeit often asynchronous, transition state. nih.govrsc.org This pathway is favored in the gas phase and in nonpolar solvents. The stereospecificity often observed in these reactions provides strong evidence for a concerted mechanism.

Stepwise Pathway: In certain cases, particularly with highly polarized reactants or in polar solvents, a stepwise mechanism can become competitive or even dominant. acs.org This pathway involves the initial formation of a single covalent bond, creating a zwitterionic intermediate which then cyclizes. The presence of polar solvents can stabilize this charged intermediate, lowering the activation energy for the stepwise route. acs.org Computational studies have shown that for some cycloadditions, the energy difference between the concerted and stepwise pathways can be small, and subtle changes in substrate or conditions can switch the operative mechanism. nih.gov

An alternative and highly effective strategy for synthesizing the isoxazole ring, particularly for isoxazol-5-ones or 3-isoxazolols, involves the reaction of a three-carbon component with hydroxylamine. researchgate.net This method is particularly relevant for the synthesis of this compound, as it directly introduces the requisite nitrogen and oxygen atoms.

The typical precursors for this cyclization are 1,3-dicarbonyl compounds or their equivalents, such as β-keto esters or α,β-unsaturated ketones (chalcones). wisdomlib.orgnih.gov The reaction of hydroxylamine with a β-keto ester, for instance, proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazolone ring. mdpi.com A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield isomeric products, such as 3-isoxazolols and 5-isoxazolones. acs.org However, by carefully selecting the starting materials and reaction conditions, the synthesis can be directed towards the desired isomer. For example, the cyclization of N,O-diBoc-protected β-keto hydroxamic acids has been shown to produce 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient approach to isoxazole synthesis. ufms.br These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. scielo.br

A common MCR for the synthesis of 4-substituted isoxazol-5-ones involves the one-pot reaction of an aldehyde, a β-keto ester (like ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netscispace.com This reaction is often catalyzed by a weak base or an organocatalyst. ufms.br The process typically begins with a Knoevenagel condensation between the aldehyde and the β-keto ester, followed by reaction with hydroxylamine to form an oxime intermediate, which then undergoes cyclization. mdpi.com Various catalysts, including natural fruit juices containing citric acid, have been employed to promote these reactions under environmentally benign conditions. researchgate.netscispace.com This strategy provides a direct and efficient route to highly functionalized isoxazole cores from simple and readily available starting materials.

| Methodology | Key Reactants | Advantages | Limitations | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | High regioselectivity, mild conditions, broad scope. | Requires in situ generation of unstable nitrile oxide. | nih.gov |

| Hydroxylamine Cyclization | Hydroxylamine + 1,3-Dicarbonyl | Direct, uses readily available starting materials. | Potential for isomeric byproduct formation. | researchgate.netacs.org |

| Multicomponent Reaction | Aldehyde + β-Keto Ester + Hydroxylamine | High efficiency, atom economy, operational simplicity. | Scope can be limited by the specific MCR. | ufms.brresearchgate.net |

Advanced 1,3-Dipolar Cycloaddition Approaches

Functionalization and Derivatization Approaches for this compound

The functionalization of the isoxazole core to produce this compound and its analogues involves strategic approaches to control the placement of the phenyl and hydroxyl groups. These strategies often rely on classic cyclocondensation reactions or more modern cycloaddition methodologies, where the choice of starting materials is paramount to achieving the desired substitution pattern.

The introduction of a phenyl group at the C4 position of the isoxazole ring is typically achieved by using a precursor that already contains this substituent. One of the most common and versatile methods for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comwikipedia.org To obtain a 4-phenyl substituted pattern, a 2-phenyl-1,3-dicarbonyl derivative would serve as a logical starting material.

Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an enolate derived from a β-dicarbonyl compound. chemrxiv.orgnih.gov This approach is particularly useful for synthesizing 3,4,5-trisubstituted isoxazoles. nih.gov

Regiochemical control is a critical aspect of isoxazole synthesis. The classic Claisen isoxazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, can often lead to a mixture of regioisomers. nih.gov For example, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can yield both 3-aryl-5-phenylisoxazoles and 5-aryl-3-phenylisoxazoles, depending on the nature of the substituents. rsc.org The regioselectivity of these reactions can be influenced by several factors, as detailed in the table below.

| Factor | Influence on Regioselectivity | Example / Reference |

|---|---|---|

| pH | Acidic, neutral, or basic conditions can favor the formation of different isomers. Jacquier demonstrated that product type can be controlled by precise pH variation during work-up in reactions with β-keto esters. nih.govyoutube.com | Acidic conditions often favor 3,5-disubstituted isoxazole esters from aryl 1,3-diketoesters. nih.gov |

| Starting Material Structure | The use of β-enamino diketones or β-enamino ketoesters as precursors allows for more controlled cyclocondensation with hydroxylamine, leading to specific regioisomers. researchgate.net | Reaction of β-enamino diketones with hydroxylamine hydrochloride can furnish di- or tri-substituted isoxazoles with high regioselectivity. researchgate.net |

| Catalysts | Copper(I)-catalyzed cycloadditions between nitrile oxides and terminal acetylenes are highly regioselective, typically yielding 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org | Copper catalysts improve regioselectivity and yields in reactions with terminal alkynes at room temperature. nih.gov |

The direct synthesis of a 3,5-diol isoxazole derivative is not commonly reported; however, the synthesis of isoxazolols (hydroxyisoxazoles) is well-established. These compounds exist in tautomeric equilibrium with their corresponding isoxazolone forms. The hydroxyl groups are typically introduced during the ring-forming cyclization step by selecting appropriate precursors.

A highly effective method for synthesizing 3-hydroxyisoxazoles involves the reaction of β-ketoesters with hydroxylamine. scribd.com Research has shown that reacting the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with excess acid under heat, predominantly yields 3-hydroxyisoxazoles. scribd.com By extension, a plausible, though not explicitly documented, pathway to this compound would involve the cyclocondensation of a phenyl-substituted malonic acid derivative (a β-dicarboxylic acid derivative) with hydroxylamine. This approach would theoretically provide the necessary carbonyl groups to form the isoxazole ring while leaving hydroxyl functionalities at the C3 and C5 positions.

Syntheses of related structures provide further insight:

4-Phenyl-3-isoxazolols : A series of 4-phenyl-5-(4-piperidyl)-3-isoxazolols has been synthesized, demonstrating the feasibility of incorporating both a phenyl group at C4 and a hydroxyl group at C3. nih.gov

3-Hydroxyisoxazole-5-carboxylic acid : The treatment of dimethyl acetylenedicarboxylate (B1228247) with hydroxylamine has been reported to yield 3-hydroxyisoxazole-5-carboxylic acid, which can be converted to a hydroxamic acid. nih.gov This indicates that precursors with two carbonyl-equivalent groups flanking the alkyne can lead to hydroxylation at both the 3 and 5 positions.

Once the this compound scaffold is formed, the hydroxyl groups offer reactive sites for further functionalization and transformation.

The formation of the diol functionality via post-cyclization oxidation of an existing 4-phenylisoxazole (B1349851) ring is not a standard synthetic strategy. The direct C-H oxidation of the aromatic isoxazole ring at the C3 and C5 positions to install hydroxyl groups is chemically challenging and not well-documented in the literature. The stability of the aromatic ring makes such transformations difficult to achieve without ring cleavage. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.org

More common oxidation reactions involving isoxazoles include the oxidation of substituents attached to the ring. For instance, propargylamines can be oxidized to oximes, which then undergo intramolecular cyclization to form isoxazoles. organic-chemistry.org However, this introduces the ring rather than functionalizing it post-synthesis. Therefore, it is widely accepted that the hydroxyl groups of the target compound are incorporated during the primary ring-synthesis step from appropriately functionalized starting materials.

The hydroxyl groups at the C3 and C5 positions of this compound behave chemically like typical alcohol functionalities, allowing them to participate in nucleophilic substitution reactions. While the hydroxyl group itself is a poor leaving group, it can be made reactive through several pathways:

Protonation : In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion. This makes water a good leaving group, allowing for substitution by a weak nucleophile.

Conversion to a Better Leaving Group : The hydroxyl groups can be converted into sulfonate esters, such as tosylates or mesylates, by reacting them with the corresponding sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270). These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.

While there are limited specific examples for this compound, nucleophilic substitution has been studied on related isoxazolidine (B1194047) skeletons, demonstrating the utility of this reaction type for modifying the heterocyclic core. nih.gov

The diol functionalities are readily susceptible to esterification and etherification, which are common methods for derivatizing hydroxyl groups to modify a molecule's physical and biological properties. medcraveonline.com

Esterification : The hydroxyl groups can be converted to esters by reacting the diol with carboxylic acids or their more reactive derivatives.

Fischer Esterification : Reaction with a carboxylic acid in the presence of an acid catalyst (e.g., concentrated sulfuric acid) produces an ester. This is a reversible process. chemguide.co.ukmasterorganicchemistry.com

Reaction with Acyl Chlorides or Anhydrides : For a more rapid and irreversible reaction, acyl chlorides or acid anhydrides can be used, typically in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk A variety of coupling agents can also facilitate the reaction between a carboxylic acid and an alcohol. organic-chemistry.org

Etherification : The formation of ethers from the diol can be achieved through methods such as the Williamson ether synthesis. This process involves:

Deprotonation of the hydroxyl group(s) with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion.

Reaction of the resulting alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.

These derivatization reactions provide a robust platform for creating a library of this compound analogues with diverse ester and ether functionalities.

Post-Cyclization Modifications and Transformations

Introduction of Diverse Substituents onto the Phenyl Ring

The functionalization of the phenyl ring in this compound and its analogues is crucial for modifying the compound's physicochemical and biological properties. The introduction of various substituents is typically achieved by utilizing appropriately substituted starting materials in the synthesis of the isoxazole core, rather than by direct substitution on the pre-formed phenylisoxazole ring system.

One common strategy involves the use of substituted benzaldehydes or acetophenones in condensation reactions. For instance, in syntheses that proceed via a chalcone (B49325) intermediate, reacting a substituted benzaldehyde (B42025) with an appropriate ketone precursor allows for the incorporation of a wide array of functional groups onto the phenyl moiety. researchgate.net This approach is highly versatile, as a vast number of substituted benzaldehydes are commercially available or readily synthesized. Groups such as halogens (fluoro, chloro), electron-donating groups (methoxy, methyl), and electron-withdrawing groups (nitro, trifluoromethyl) can be introduced. nih.gov

Another powerful method is the use of cross-coupling reactions. For example, a 4-(4-bromophenyl)-isoxazole derivative can be synthesized and subsequently used as a substrate in Suzuki coupling reactions. ijpsonline.com This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or alkyl groups at the para-position of the phenyl ring. ijpsonline.com Similarly, other palladium-catalyzed cross-coupling reactions can be employed to create diverse analogues.

The choice of synthetic route for the isoxazole ring itself also dictates how substituents can be introduced. In 1,3-dipolar cycloaddition reactions, a widely used method for isoxazole synthesis, a substituted phenylacetylene (B144264) can be reacted with a nitrile oxide. nih.gov The substituents on the phenylacetylene are then incorporated directly into the final product. This allows for precise control over the substitution pattern on the phenyl ring from the outset of the synthetic sequence.

Modern Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for the synthesis of heterocyclic compounds like isoxazoles. These modern techniques aim to improve reaction rates, yields, and selectivity while minimizing waste and energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of isoxazole derivatives. nveo.orgabap.co.in Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture. abap.co.in This often leads to a dramatic reduction in reaction times, improved product yields, and cleaner reaction profiles with fewer byproducts. nih.gov

For example, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which can take several hours under conventional reflux, can be completed in just a few minutes using microwave irradiation, often with a significant increase in yield. researchgate.net One-pot, three-component reactions, such as the Sonogashira coupling followed by a 1,3-dipolar cycloaddition, are also significantly enhanced by microwave heating. This technique reduces reaction times from days to minutes and minimizes the formation of unwanted side-products like furoxan oxides. organic-chemistry.org The efficiency of MAOS makes it a preferred method for generating libraries of isoxazole analogues in drug discovery research. bohrium.com

| Method | Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6-8 hours | 58-69% | Standard laboratory equipment |

| Microwave Irradiation | 6-10 minutes | 67-82% | Rapid heating, reduced time, improved yield, higher purity |

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and mixing. mtak.hu This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in isoxazole synthesis. researchgate.net By using microreactors or tube reactors, a high surface-area-to-volume ratio is achieved, enabling efficient heat transfer and precise temperature control, which can significantly enhance reaction selectivity and safety. researchgate.net

Mechanochemistry, which involves inducing reactions by grinding, milling, or shearing, represents a significant advancement in green synthesis. ias.ac.in These methods are often solvent-free or use minimal amounts of liquid, drastically reducing solvent waste. nih.gov Ball-milling and grinding in a mortar and pestle have been successfully applied to the synthesis of various isoxazole derivatives. nih.govrsc.org

A notable application is the tandem grinding reaction, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates. nih.govnih.gov For instance, a one-pot, base-catalyzed tandem process involving an aldol (B89426) condensation followed by a Michael addition has been developed to produce 3,4,5-trisubstituted isoxazoles by simply grinding the reactants together for a few minutes. nih.govrsc.org These catalyst-free or solid-supported catalyst systems offer high efficiency, short reaction times, and a cleaner reaction profile. rsc.orgmdpi.com The direct, solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition under ball-milling conditions has also been shown to be scalable and efficient. nih.gov

| Reactants | Technique | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Curcuminoids, Hydroxylamine hydrochloride | Grinding (Mortar/Pestle) | Acetic acid catalyst, 1-2 mins | Rapid, solvent-free, powder product | ias.ac.in |

| Aldehydes, 3,5-dimethyl-4-nitroisoxazole, Methylene compounds | Tandem Grinding | Base catalyst, 3-10 mins per step | One-pot, sequential reactions, high efficiency | nih.govnih.gov |

| Terminal alkynes, Hydroxyimidoyl chlorides | Ball-Milling | Cu/Al2O3 catalyst or catalyst-free | Solvent-free, scalable, recyclable catalyst | nih.gov |

While metal catalysts, particularly copper, are widely used in isoxazole synthesis (e.g., in 1,3-dipolar cycloadditions), there is a strong drive to develop metal-free alternatives. nih.govnih.gov This shift is motivated by the desire to avoid the costs, toxicity, and challenges associated with removing residual metal from the final products, which is especially critical in medicinal chemistry. nih.govnih.gov

Organocatalysis has emerged as a powerful metal-free strategy. Simple organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively promote the regioselective synthesis of isoxazoles from aldoximes or in multi-component reactions. researchgate.netrsc.org These reactions proceed under mild conditions and offer a broad substrate scope. researchgate.netresearchgate.net The development of metal-free synthetic routes aligns with the principles of green chemistry by replacing hazardous substances with safer alternatives. nih.gov Research continues to explore various non-metallic promoters and catalysts, including iodine-based reagents and other organocatalysts, for the efficient construction of the isoxazole ring. rsc.orgmdpi.com

The principles of green chemistry emphasize the importance of designing synthetic routes that are efficient in terms of both material and energy usage. Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. Cycloaddition reactions, a cornerstone of isoxazole synthesis, are inherently atom-economical as all the atoms of the reactants are incorporated into the cycloadduct product. bham.ac.uk For example, the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne to form an isoxazole ring is a classic example of a 100% atom-economical reaction.

E-factor , developed by Roger Sheldon, provides a more practical measure of waste generation. It is calculated as the total mass of waste produced divided by the mass of the desired product. A lower E-factor signifies a greener process. Modern synthetic techniques contribute significantly to lowering the E-factor.

Mechanochemical synthesis reduces the E-factor by eliminating bulk solvents, which often constitute the largest portion of waste in a chemical process. nih.gov

Metal-free catalysis avoids the generation of metal-containing waste streams, which can be difficult and costly to treat. nih.gov

Flow chemistry can improve yields and selectivity, thereby reducing waste from side products and simplifying purification, which in turn lowers the E-factor. researchgate.net

By adopting strategies like tandem reactions, one-pot procedures, and using recyclable catalysts, chemists can design synthetic pathways to this compound and its analogues that are not only efficient but also environmentally responsible. nih.govnih.gov

Reaction Mechanisms and Chemical Transformations of 4 Phenylisoxazole 3,5 Diol Derivatives

Reactivity of the Isoxazole (B147169) Ring System under Specific Conditions

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in organic synthesis due to its unique reactivity. nih.gov The presence of the N-O bond and the aromatic character of the ring influence its stability and reaction patterns.

The isoxazole ring is susceptible to cleavage under various conditions, a characteristic attributed to the inherent weakness of the N-O bond. nih.govwikipedia.org This susceptibility allows isoxazoles to serve as valuable intermediates in the synthesis of other complex molecules. Thermal or photochemical conditions can induce the collapse of the isoxazole ring. For instance, UV irradiation can lead to the rearrangement of isoxazole to an oxazole (B20620) through an azirine intermediate. wikipedia.org

Base-induced ring opening is another significant reaction pathway. Studies on 3-unsubstituted isoxazoles, such as 4- and 5-phenylisoxazole, have shown that treatment with a base can lead to the concerted abstraction of the proton at the C3 position and scission of the N-O bond, resulting in the formation of a cyanoenolate anion. rsc.org The stability of the isoxazole ring is also influenced by its substituents. For example, the thermal decomposition of isoxazoline (B3343090) compounds, which involves the cleavage of the isoxazole ring, can be affected by the nature of the aromatic substituents. researchgate.net

A ring-opening fluorination of isoxazoles has been developed where treatment with an electrophilic fluorinating agent leads to tertiary fluorinated carbonyl compounds via N-O bond cleavage. researchgate.net This reaction highlights the utility of leveraging the isoxazole ring's lability to introduce functional groups. It is important to note that for this specific ring-opening fluorination, the presence of a substituent at the C4 position is a requirement. researchgate.net

| Condition | Mechanism | Product(s) | Reference |

|---|---|---|---|

| UV Irradiation | Photochemical rearrangement via azirine intermediate | Oxazole | wikipedia.org |

| Base Treatment (e.g., hydroxide) | Concerted C3-proton abstraction and N-O bond scission | Cyanoenolate anion | rsc.org |

| Electrophilic Fluorinating Agent (Selectfluor®) | Electrophilic fluorination followed by deprotonation and N-O bond cleavage | Tertiary fluorinated carbonyl compounds | researchgate.net |

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the substituents on the ring and the nature of the attacking species.

Electrophilic Substitution: Isoxazoles are generally considered to be electron-rich aromatic systems, making them susceptible to electrophilic attack. The C4 position is often the most nucleophilic and therefore the primary site for electrophilic substitution. reddit.com For instance, the nitration of 3-phenylisoxazole (B85705) derivatives occurs on the phenyl ring, but the position of nitration (meta or para) is influenced by whether the isoxazole ring is protonated (acting as a deactivating, meta-directing group) or neutral (acting as an activating, para-directing group). rsc.org Efficient methods for the synthesis of 4-iodoisoxazoles have been developed through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.gov These 4-iodoisoxazoles can then be further functionalized through various palladium-catalyzed cross-coupling reactions. nih.gov

Nucleophilic Substitution: Nucleophilic attack on the isoxazole ring is less common than electrophilic substitution but can occur, particularly when the ring is activated by electron-withdrawing groups. The introduction of a nitro group, for example, can render the isoxazole ring "superelectrophilic," making it highly susceptible to nucleophilic addition even with weak nucleophiles. nih.gov Studies on 5-nitroisoxazoles have demonstrated that the nitro group can be displaced by various nucleophiles in an SNAr reaction, providing a route to polysubstituted isoxazole derivatives. rsc.org

Hydroxyl-substituted isoxazoles, such as 4-Phenylisoxazole-3,5-diol, can exist in different tautomeric forms, primarily through keto-enol tautomerism. taylorandfrancis.comlibretexts.org This phenomenon involves the migration of a proton and the shifting of a double bond. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. nih.gov

For a 3-hydroxyisoxazole, a tautomeric equilibrium exists between the hydroxy (enol) form and the corresponding keto form. taylorandfrancis.com Quantum-chemical calculations have indicated that for 3-hydroxy-isoxazole in an aqueous solvent, the enol form is slightly more stable than the keto tautomer, a preference that is likely favored by the aromaticity of the enol form. taylorandfrancis.com The presence of two hydroxyl groups, as in this compound, allows for more complex tautomeric equilibria, potentially involving monoketo and diketo forms in addition to the diol (dienol) form. The stability of these tautomers can be influenced by intramolecular hydrogen bonding. nih.gov

The keto-enol tautomerization is a dynamic process that can be catalyzed by either acid or base. libretexts.orglibretexts.org The interconversion between the tautomers proceeds through the formation of an enolate ion under basic conditions or a protonated carbonyl intermediate under acidic conditions. libretexts.org

| Factor | Influence on Equilibrium | Reference |

|---|---|---|

| Aromaticity | Favors the enol (hydroxy) form | taylorandfrancis.com |

| Solvent | Can stabilize one tautomer over the other through intermolecular interactions | nih.gov |

| Intramolecular Hydrogen Bonding | Can stabilize specific tautomeric forms | nih.gov |

| pH (Acid/Base Catalysis) | Catalyzes the interconversion between tautomers | libretexts.orglibretexts.org |

Transformations Involving Hydroxyl Groups and Their Mechanistic Investigations

The diol functionality in this compound derivatives plays a crucial role in their chemical behavior, influencing both their physical properties and reactivity.

The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, leading to the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups, as well as their orientation relative to the isoxazole ring, can facilitate the formation of intramolecular hydrogen bonds. researchgate.net These internal hydrogen bonds can significantly influence the molecule's conformation, stabilizing it in a particular arrangement. nih.gov The formation of an intramolecular hydrogen bond can shield the polarity of the hydroxyl groups, which can impact properties like membrane permeability. rsc.org The strength and geometry of these intramolecular hydrogen bonds can be characterized using experimental techniques like NMR spectroscopy and theoretical calculations. nih.govwikimedia.org

Intermolecular Hydrogen Bonding: The hydroxyl groups can also participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. researchgate.net These interactions are critical in determining the crystal packing in the solid state and the solvation properties in solution. researchgate.net In heterocyclic systems, the nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor, further influencing the intermolecular interaction patterns. researchgate.net Studies on the interaction of isoxazole with water have shown that the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom. researchgate.net

Oxidation of Diols: Vicinal (1,2-) diols can be oxidatively cleaved by reagents such as periodic acid (HIO4) to form two carbonyl compounds. ucalgary.ca The specific products (aldehydes or ketones) depend on the substitution pattern of the diol. ucalgary.ca The oxidation of terminal diols can yield dialdehydes or lactones, depending on the length of the carbon chain separating the hydroxyl groups. rsc.org In the context of the isoxazole ring, the oxidation of the diol to a diketone would significantly alter the electronic properties of the ring, potentially making it more susceptible to nucleophilic attack or other transformations.

Reduction of Diols: While diols themselves are not typically reduced further, the corresponding diketones (which could be formed via oxidation or exist as tautomers) can be reduced back to diols using various reducing agents. The stability of the isoxazole ring during these redox reactions is an important consideration. Harsh oxidizing or reducing conditions could potentially lead to the cleavage of the labile N-O bond in the isoxazole ring. Therefore, the choice of reagents and reaction conditions is crucial for selectively transforming the diol moiety without affecting the heterocyclic core.

Cascade and Domino Reactions Utilizing Isoxazole Precursors

Cascade and domino reactions, characterized by a series of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer an elegant and efficient approach to synthesizing complex molecular architectures from simple precursors. In the realm of isoxazole chemistry, these reactions are instrumental in constructing diverse heterocyclic systems.

While direct examples of cascade reactions originating from this compound are not extensively documented, the reactivity of the isoxazole core in related systems provides a strong indication of its potential. A notable example is the electrochemical four-component domino reaction used to assemble valuable 3,5-disubstituted isoxazole motifs. nih.govresearchgate.net This method highlights the adaptability of the isoxazole framework for constructing diverse heterocyclic compounds through a powerful and adaptable route. nih.gov The operational simplicity and high functional group tolerance of such reactions suggest that a suitably protected derivative of this compound could serve as a key building block. nih.govresearchgate.net

Another relevant strategy involves the synthesis of poly-substituted isoxazoles through a one-pot cascade reaction. researchgate.net For instance, 3,5-diaryl isoxazoles can be synthesized from chalcone (B49325) intermediates, which are in turn formed from the condensation of substituted acetophenones and benzaldehydes. researchgate.net This approach could be hypothetically extended to derivatives of this compound, where the diol functionality is appropriately masked to withstand the reaction conditions.

Furthermore, domino reactions have been developed for the synthesis of 3,5-disubstituted isoxazoles via a reductive Nef reaction/cyclization of β-nitroenones. rsc.org This process, which proceeds under mild conditions, demonstrates the versatility of forming the isoxazole ring as part of a domino sequence. The isoxazole ring itself can also participate in domino transformations. For instance, Fe(II)-catalyzed isomerization of 4-vinylisoxazoles leads to the formation of pyrroles, showcasing a ring-transformation cascade.

The following table summarizes representative cascade and domino reactions for the synthesis of isoxazole derivatives, which could be adapted for precursors related to this compound.

| Reaction Type | Precursors | Key Features | Potential Applicability to this compound Derivatives |

| Electrochemical Four-Component Domino Reaction | Aldehydes, Styrenes, t-Butyl nitrite, Water | High functional group tolerance, operational simplicity. nih.govresearchgate.net | A protected diol derivative could potentially be incorporated as a precursor. |

| One-Pot Cascade from Chalcones | Substituted Acetophenones, Benzaldehydes, Hydroxylamine (B1172632) | Efficient construction of 3,5-diaryl isoxazoles. researchgate.net | The phenyl and hydroxyl groups at the 3, 4, and 5 positions could be introduced through appropriately substituted chalcones. |

| Domino Reductive Nef Reaction/Cyclization | β-Nitroenones | Mild reaction conditions, good yields. rsc.org | A synthetic route to 4-phenyl-3,5-disubstituted isoxazoles that could be precursors to the diol. |

Stereochemical Control in Derivatization Processes

Achieving stereochemical control in the synthesis and derivatization of chiral molecules is a paramount objective in modern organic chemistry, particularly for the development of pharmaceuticals. While this compound itself is achiral, its derivatization can readily introduce stereocenters, necessitating stereoselective synthetic methods.

The asymmetric synthesis of functionalized 2-isoxazolines, which are structurally related to isoxazoles, provides significant insights into achieving stereocontrol. acs.orgnih.govresearchgate.net These methods often employ chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. For example, a new and straightforward method has been developed for the asymmetric synthesis of several 3,5-disubstituted isoxazolines from simple starting materials like 2-methylfuran (B129897) and (S)-epichlorohydrin. acs.orgnih.gov This approach allows for the creation of enantiopure isoxazoline motifs that can be further functionalized. acs.org

Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst is another example of stereocontrolled transformation, affording α-substituted o-hydroxybenzylamines with high enantiomeric excess. mdpi.com This demonstrates that the isoxazole ring can be a substrate for stereoselective transformations.

In the context of derivatizing a pre-existing 4-phenylisoxazole (B1349851) scaffold, stereocontrol could be achieved through several hypothetical strategies:

Diastereoselective reactions: If a chiral center is already present in a substituent attached to the isoxazole ring, it can direct the stereochemical outcome of subsequent reactions on the ring or other substituents.

Chiral catalysts: The use of chiral catalysts could enable enantioselective functionalization of the isoxazole core or its side chains. For instance, the catalytic asymmetric electrophilic functionalization of N-heteroaromatic compounds has been achieved by introducing an exocyclic amino substituent, which could be a viable strategy for isoxazole derivatives. researchgate.net

Enzyme-catalyzed reactions: Biocatalysts could offer high stereoselectivity in the modification of functional groups on this compound derivatives.

The table below outlines some approaches to stereochemical control that are relevant to the derivatization of isoxazoles.

| Approach | Example | Key Features | Potential for Derivatizing this compound |

| Asymmetric Synthesis of Isoxazolines | Metal-free synthesis from 2-methylfuran and (S)-epichlorohydrin. acs.orgnih.gov | Creates enantiopure building blocks. | Could be used to synthesize chiral precursors for this compound derivatives. |

| Catalytic Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of 3-substituted benzisoxazoles. mdpi.com | High enantioselectivity in the reduction of the isoxazole ring. | Demonstrates the potential for stereoselective modifications of the isoxazole core. |

| Catalytic Asymmetric Electrophilic Functionalization | Friedel-Crafts alkylation of amino-substituted isoxazoles. researchgate.net | Introduction of chiral centers through C-C bond formation. | A strategy to introduce chiral substituents onto the 4-phenylisoxazole ring. |

Structural Elucidation and Advanced Spectroscopic/crystallographic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including phenylisoxazole derivatives. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment of individual atoms and their connectivity.

¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the chemical structure of phenylisoxazole derivatives. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal adjacent protons.

In derivatives such as 3-phenyl-5-substituted isoxazoles, the proton on the isoxazole (B147169) ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. For instance, in 3-(4-chlorophenyl)-5-phenylisoxazole, this proton (isoxazole-H) resonates at 6.80 ppm. rsc.org The protons of the phenyl rings exhibit characteristic multiplets in the aromatic region, typically between 7.00 and 8.50 ppm. rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the isoxazole ring are highly characteristic. For example, in 3-(4-chlorophenyl)-5-phenylisoxazole, the isoxazole carbons appear at δ 170.6, 161.9, and 97.2 ppm. rsc.org The carbons of the phenyl substituents are observed in the typical aromatic range of approximately 120-140 ppm. rsc.orgnih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenylisoxazole Derivatives in CDCl₃

| Compound | Isoxazole-H (δ, ppm) | Aromatic Protons (δ, ppm) | Isoxazole Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-5-phenylisoxazole | 6.80 | 7.45-7.85 | 170.6, 161.9, 97.2 | 125.8, 127.2, 127.6, 128.0, 129.0, 129.2, 130.3, 136.0 | rsc.org |

| 3-(4-bromophenyl)-5-phenylisoxazole | 6.80 | 7.46-7.84 | 170.7, 162.0, 97.2 | 124.3, 125.8, 127.2, 128.0, 128.2, 129.0, 130.3, 132.1 | rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | 6.83 | 7.46-7.87 | 169.2, 163.0, 97.8 | 124.5, 126.3, 126.8, 127.2, 128.8, 128.9, 130.1, 132.2 | rsc.org |

Data presented is for representative derivatives to illustrate typical chemical shift ranges.

While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are employed to establish the connectivity between them, which is crucial for unambiguously assembling the molecular structure. ipb.pt The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). ipb.pt

For a 4-phenylisoxazole-3,5-diol derivative, HMBC would be used to confirm the connection between the phenyl ring and the isoxazole core. Correlations would be observed between the ortho-protons of the phenyl ring and the isoxazole carbon atom at position 4. Similarly, connectivity between other substituents and the heterocyclic ring can be definitively established, resolving any ambiguity in isomeric structures. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool that provides information about the mass, and therefore the molecular weight, of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the parent molecule and its fragments, as it can distinguish between ions of the same nominal mass but different chemical formulas. nih.gov For newly synthesized phenylisoxazole derivatives, HRMS is routinely used to confirm that the experimentally determined exact mass matches the calculated mass for the proposed chemical formula, typically within a tolerance of 5 ppm. rsc.orgresearchgate.net This serves as a primary confirmation of the compound's identity and elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In phenylisoxazole derivatives, key absorption bands include C=N stretching of the isoxazole ring, C=C stretching of both the isoxazole and phenyl rings, and C-O stretching vibrations. nih.gov For this compound, prominent, broad peaks corresponding to O-H stretching of the hydroxyl groups would be expected in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations are found in the 1400-1650 cm⁻¹ region. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. Phenylisoxazole derivatives exhibit absorption bands in the UV region, typically arising from π → π* and n → π* electronic transitions associated with the conjugated system of the phenyl and isoxazole rings. researchgate.net The exact position and intensity of these absorption maxima can be influenced by the substitution pattern on the rings and the solvent used. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. mdpi.com This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. nih.gov

X-ray crystallographic studies on phenylisoxazole derivatives have confirmed their molecular structures and provided detailed insights into their solid-state conformations and intermolecular interactions. researchgate.net For example, the analysis of 1-(3-Phenylisoxazol-5-yl)cyclohexane-1,2-diol revealed that the dihedral angle between the isoxazole and phenyl rings is 16.16-16.79°. researchgate.net Such studies also elucidate the nature of crystal packing, identifying intermolecular forces like hydrogen bonding and π-π stacking that stabilize the crystal lattice. nih.gov This information is crucial for understanding the supramolecular chemistry of these compounds.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound “this compound” concerning its advanced spectroscopic/crystallographic studies and chromatographic separation is not available in the provided search results. The literature contains extensive research on various other phenylisoxazole derivatives, but not on the specific diol .

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and focuses solely on "this compound" as requested. Generating content on related compounds would violate the explicit instructions to focus exclusively on the specified molecule. Further research or access to proprietary databases would be required to obtain the specific crystallographic and chromatographic data necessary to fulfill this request.

Based on a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound This compound , it has been determined that there is no publicly available research data corresponding to the specific analyses requested in the provided outline.

Scientific literature accessible through the performed searches contains studies on related but structurally distinct compounds, such as other phenylisoxazole derivatives, isoxazole-carboxamides, and bis(4-hydroxyphenyl) isoxazoles. nih.govnih.govresearchgate.net These studies utilize computational methods like Density Functional Theory (DFT) and molecular docking to analyze their respective molecules. nih.govresearchgate.net However, the findings, including data on geometry optimization, spectroscopic properties, frontier molecular orbitals, and receptor-ligand interactions, are specific to those analogues and cannot be attributed to this compound.

The user's instructions strictly require that the generated content focus solely on this compound and adhere rigidly to the provided outline. Without specific research data for this exact compound, it is impossible to generate a thorough, informative, and scientifically accurate article as requested. Creating content for the specified sections and subsections would necessitate the fabrication of data, which would violate the core principles of scientific accuracy.

Therefore, the requested article on the "Computational Chemistry and Theoretical Investigations of this compound Systems" cannot be generated at this time due to the absence of the required foundational research in the public domain.

Computational Chemistry and Theoretical Investigations of 4 Phenylisoxazole 3,5 Diol Systems

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

There are currently no published studies that have employed molecular dynamics (MD) simulations to specifically investigate the conformational dynamics and the influence of solvent effects on 4-Phenylisoxazole-3,5-diol. Such studies would be invaluable for understanding the flexibility of the molecule, its stable conformations in different environments (e.g., aqueous vs. nonpolar solvents), and how these dynamic behaviors might influence its interactions with biological targets or its reactivity.

For other isoxazole (B147169) derivatives, MD simulations have been used to explore their binding modes with various receptors and to understand the stability of ligand-protein complexes. mdpi.comnih.govresearchgate.net These studies often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system over time. However, without specific simulations performed on this compound, any discussion of its conformational landscape remains speculative.

In Silico Prediction of Biological Activity Mechanisms (e.g., ADMET beyond human trials)

No specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for this compound have been reported. ADMET prediction is a crucial step in computational drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. researchgate.netekb.egukaazpublications.com These predictive models analyze a compound's structure to estimate properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

While numerous studies have performed ADMET predictions for other novel isoxazole derivatives, demonstrating their potential as drug-like molecules, this specific analysis has not been published for this compound. researchgate.netekb.egukaazpublications.comhumanjournals.comresearchgate.net Therefore, data tables detailing its predicted physicochemical properties, pharmacokinetic parameters, and toxicity profile cannot be generated.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the structures of transition states, and calculating activation energies. There is no available research that applies these methods to the reaction pathways involving this compound.

Investigations into other isoxazole systems have utilized quantum chemistry to understand their photochemical rearrangements, cycloaddition reactions, and the effects of substituents on the electronic structure and reactivity of the isoxazole ring. nih.govresearchgate.netrsc.org For instance, studies on the photoisomerization of 3,5-dimethylisoxazole (B1293586) have identified various reaction pathways and transition states. nih.gov However, the specific reaction mechanisms, intermediates, and transition state geometries for reactions involving this compound have not been computationally modeled and reported.

Mechanistic Biological Activity and Mechanistic Insights of 4 Phenylisoxazole 3,5 Diol Derivatives

Exploration of Molecular Targets and Pathways of 4-Phenylisoxazole-3,5-diol Derivatives

Derivatives of the this compound scaffold have been investigated for their interactions with various molecular targets, revealing mechanisms that underpin their biological activities. These interactions are primarily explored through enzyme inhibition studies and receptor binding assays, which provide critical insights into the specific proteins and pathways modulated by these compounds.

Enzyme Inhibition Mechanisms

The isoxazole (B147169) moiety is a versatile scaffold found in numerous compounds designed to inhibit specific enzymes involved in disease pathology. The substitution patterns on the phenyl and isoxazole rings play a critical role in determining the potency and selectivity of these derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition

The diarylisoxazole molecular scaffold is a known feature in several non-steroidal anti-inflammatory drugs (NSAIDs), with some exhibiting high selectivity for COX-1. Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a primary mechanism for anti-inflammatory drugs.

X-ray crystallography studies have provided a structural basis for the selective inhibition of COX-1 by certain diarylisoxazoles. For instance, the binding of Mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) to the COX-1 active site has been detailed, revealing specific determinants for their interaction. The tighter fit of these molecules within the COX-1 binding site, dictated by the nature of substituents on the isoxazole core, is a key factor in their selectivity.

In contrast, other derivatives have been identified as potent inhibitors of both COX-1 and COX-2. One study on isoxazole-carboxamide derivatives found that compound A13, featuring a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, was the most potent against both enzymes. Molecular docking studies suggested that these substitutions orient the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal interactions within the COX-2 active site. Furthermore, a series of 3,5-disubstituted isoxazoles were screened for anti-inflammatory activity, with 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole showing significant inhibitory activity against both lipoxygenase (LOX) and COX-2.

| Compound | Target Enzyme | IC50 Value | Selectivity Ratio (COX-1/COX-2) |

| A13 (isoxazole-carboxamide derivative) | COX-1 | 64 nM | 4.63 |

| COX-2 | 13 nM | ||

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX | - | - |

| COX-2 | - | - | |

| Mofezolac | COX-1 | - | Preferential COX-1 inhibitor |

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | COX-1 | - | Selective COX-1 inhibitor |

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that manage the topology of DNA and are vital targets in cancer therapy. Some isoxazole derivatives have shown potential as topoisomerase inhibitors. Molecular docking studies have demonstrated that certain novel isoxazole derivatives exhibit favorable hydrophobic binding interactions with topoisomerase II, suggesting a potential mechanism for anticancer activity.

Phosphorylase Inhibition

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glucose homeostasis, making it a therapeutic target for type 2 diabetes. Research into isoxazole derivatives as GP inhibitors has been explored. One study synthesized and evaluated N-(β-D-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide, which was identified as an inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb). However, another investigation into 3-(β-d-glycopyranosyl)isoxazole derivatives found they exhibited no significant inhibitory activity against GP. These findings suggest that the specific structure and substitutions of the isoxazole derivative are critical for its ability to bind to and inhibit glycogen phosphorylase.

Receptor Binding Assays

Bromodomain Ligands

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered important epigenetic targets, particularly in cancer. The 3,5-dimethylisoxazole (B1293586) moiety has been successfully employed as an effective mimic of acetylated lysine (KAc), leading to the development of potent ligands for the BET (bromodomain and extra terminal domain) family of proteins.

Structure-guided optimization has produced potent inhibitors of BRD4, a key member of the BET family. X-ray crystal structures of these compounds bound to the first bromodomain of BRD4, BRD4(1), reveal that the 3,5-dimethylisoxazole group occupies the KAc-binding pocket. Further studies led to the design of 3,5-dimethylisoxazole derivative dimers that target both tandem bromodomains (BD1 and BD2) of BRD4 simultaneously, significantly enhancing binding potency and antiproliferative activity in colorectal cancer cells. Docking studies predict that the phenolic oxygen atom of some derivatives can form a hydrogen bond with conserved water molecules in the binding channel, contributing to their high affinity.

| Compound | Target | IC50 Value | Selectivity vs. CREBBP |

| (S)-8 (3,5-dimethylisoxazole derivative) | BRD4(1) | - | 2- to 3-fold |

| Compound 9 (3,5-dimethylisoxazole derivative) | BRD4(1) | - | ~7-fold |

| Compound 22 (dimer) | HCT116 cells | 162 nM | - |

In Vitro Studies on Cellular Mechanisms (non-clinical)

Non-clinical in vitro studies provide a deeper understanding of how this compound derivatives exert their effects at a cellular level, elucidating their roles in modulating pathways related to inflammation, microbial growth, and oxidative stress.

Anti-inflammatory Pathways

Beyond direct enzyme inhibition, isoxazole derivatives modulate several key cellular pathways involved in inflammation. One synthetic 4,5-dihydroisoxazole derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), has been shown to effectively decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).

The mechanism for this effect involves the inhibition of critical signaling pathways. DIC was found to prevent the nuclear translocation of NF-κB, a central transcription factor that governs the expression of many inflammatory genes. Additionally, it was shown to inhibit the MAPK (mitogen-activated protein kinase) pathway. The compound VGX-1027, another derivative, also demonstrates immunomodulatory activity by inhibiting the MAPK/NF-κB signaling pathways. This modulation of core inflammatory signaling cascades provides a mechanistic basis for the anti-inflammatory effects observed with these compounds.

Antibacterial and Antifungal Action at the Molecular Level

The isoxazole ring is a key pharmacophore in compounds with a broad spectrum of antimicrobial and antifungal activities. The inherent ability of this nitrogen- and oxygen-containing heterocycle allows it to readily bind with various biological systems, including microbial enzymes and receptors, through non-covalent interactions.

The precise molecular mechanisms can vary depending on the derivative's structure. For some compounds, the delocalization of π-electrons is thought to enhance their lipophilic character, facilitating penetration into microbial lipid membranes. Another proposed mechanism involves the inhibition of GTPase activity, which would interfere with bacterial cell division and lead to a bactericidal effect.

Studies on specific derivatives have highlighted the importance of certain chemical groups. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. A series of 4-nitro-3-phenylisoxazole derivatives demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae and Xanthomonas axonopodis.

| Compound/Derivative Class | Target Organism(s) | MIC Value (µg/mL) |

| 4-nitro-3-phenylisoxazole derivatives (5o-5w) | Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac) | >90% inhibition at 50 µg/mL |

| Isoxazole-carboxamide derivative (A8) | Pseudomonas aeruginosa, Klebsiella pneumonia, Candida albicans | 2000 |

| Coumarin-substituted isoxazole (115) | Candida albicans | Equivalent to Clotrimazole |

| CF3-substituted isoxazole (122) | Candida albicans | 250 |

Antioxidant Mechanisms

Many isoxazole derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. Free radicals, such as reactive oxygen species (ROS), can cause cellular damage, and antioxidants mitigate this by neutralizing them. The primary mechanisms by which this occurs are hydrogen atom donation (HAT) or single electron transfer (SET).

Radical scavenging assays are commonly used to quantify this activity in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate the ability of a compound to donate a hydrogen atom. In one study, a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrated potent antioxidant activity. Its scavenging of the DPPH free radical was 84.64%, which is comparable to the standard antioxidant ascorbic acid (87.15%). This activity is attributed to the structural importance of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety. Another study on fluorophenyl-isoxazole-carboxamides found two compounds with high antioxidant potency in the DPPH assay, showing significantly lower IC50 values than the positive control, Trolox.

| Compound | Assay | IC50 Value (µg/mL) | Comparison Standard |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (V) | DPPH | - (84.64% scavenging at 100 µM) | Ascorbic Acid (87.15%) |

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH | 0.45 ± 0.21 | Trolox (3.10 ± 0.92) |

| Compound 2c (fluorophenyl-isoxazole-carboxamide) | DPPH | 0.47 ± 0.33 | Trolox (3.10 ± 0.92) |

Anticancer Mechanisms

The anticancer properties of this compound derivatives are believed to stem from their ability to interfere with critical cellular processes involved in cancer cell proliferation and survival. One of the key mechanisms identified for related isoxazole compounds is the inhibition of microtubule polymerization.

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. The proper functioning of the mitotic spindle, which is composed of microtubules, is vital for the accurate segregation of chromosomes during mitosis. Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and subsequently induce apoptosis (programmed cell death). rsc.org

Research on isoxazole analogues has shown that they can act as tubulin polymerization inhibitors. nih.gov For instance, certain 4-phenyl-5-quinolinyl substituted isoxazole analogues have been identified as potent inhibitors of tubulin polymerization, exhibiting significant cytotoxicity against cancer cell lines. nih.gov These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest and ultimately, cancer cell death. While direct studies on this compound derivatives are limited, the established activity of structurally similar isoxazoles provides a strong rationale for investigating this mechanism for this class of compounds.

Other anticancer mechanisms associated with isoxazole derivatives include the induction of apoptosis through various signaling pathways, inhibition of topoisomerase, and modulation of other key enzymes involved in cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Probes

The biological activity of this compound derivatives can be significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for identifying the key molecular features that contribute to their potency and selectivity as anticancer agents.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring and the isoxazole core of this compound derivatives play a pivotal role in determining their biological activity.

Studies on various isoxazole derivatives have demonstrated that the introduction of different functional groups can modulate their anticancer effects. For example, in a series of tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety, the nature of the substituent on the phenyl ring significantly impacted their anti-proliferative activity against leukemia cells. mdpi.com Specifically, derivatives with a 4-methoxy, 4-tert-butyl, or 4-chloro substituent on the phenyl ring displayed higher activity compared to the unsubstituted analogue. mdpi.com This suggests that both electron-donating and electron-withdrawing groups at the para position of the phenyl ring can enhance cytotoxic effects.

The following table summarizes the impact of different substituents on the anti-proliferative activity of certain 3,5-disubstituted isoxazole derivatives against the K562 tumor cell line, providing insight into potential SAR for this compound derivatives. mdpi.com

| Compound ID | Phenyl Ring Substituent | IC50 (µM) |

| 3a | 4-OCH3 | 55 |

| 3b | Unsubstituted | 81 |

| 3d | 4-t-Bu | 45 |

| 3e | 4-Cl | 54.5 |

Data adapted from a study on tyrosol derivatives bearing 3,5-disubstituted isoxazoles. mdpi.com

These findings indicate that hydrophobic and electronic properties of the substituents are critical for the interaction of these molecules with their biological targets. The optimization of these substituents is a key strategy in the development of more potent and selective isoxazole-based anticancer agents.

Stereochemical Influence on Mechanistic Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral centers in a molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different pharmacological and toxicological properties.

In the context of isoxazole derivatives, studies on related compounds have highlighted the importance of stereochemistry for their biological function. For instance, research on the isoxazole derivative 3-Br-acivicin has shown that stereochemistry plays a crucial role in its biological activity. nih.govnih.gov The different isomers of 3-Br-acivicin displayed significant differences in their antimalarial activity, with only the (5S, αS) isomers showing significant potency. nih.govnih.gov This stereoselectivity is often attributed to the specific interactions with the chiral environment of the biological target, such as the binding site of an enzyme or receptor.